H-Tz-PEG4-PFP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Tz-PEG4-PFP is a peptide-based prodrug of the potent anti-cancer agent docetaxel, developed by scientists at the University of California, San Francisco. The prodrug is composed of two parts: a hydrophilic, polyethylene glycol (PEG) chain, and a lipophilic, peptide-based drug moiety. This combination of components makes H-Tz-PEG4-PFP an ideal drug candidate for targeted drug delivery. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of H-Tz-PEG4-PFP.

Wissenschaftliche Forschungsanwendungen

H-Tz-H-Tz-PEG4-PFP4-PFP has been studied extensively in the laboratory and clinical settings. In the laboratory, the prodrug has been used to study the pharmacokinetics and pharmacodynamics of docetaxel, as well as its effects on cancer cell lines. In clinical trials, the prodrug has been used to treat various types of cancer, including breast, lung, and prostate cancers. In addition, H-Tz-H-Tz-PEG4-PFP4-PFP has been studied in preclinical models to assess its potential as a targeted drug delivery system.

Wirkmechanismus

H-Tz-H-Tz-PEG4-PFP4-PFP is designed to be a targeted drug delivery system. The prodrug is composed of two parts: a hydrophilic, polyethylene glycol (H-Tz-PEG4-PFP) chain, and a lipophilic, peptide-based drug moiety. The H-Tz-PEG4-PFP chain increases the solubility of the drug in the body, while the peptide-based drug moiety increases the affinity of the drug for target cells. Once the prodrug is taken up by the target cells, the lipophilic peptide portion is cleaved off, releasing the active drug.

Biochemical and Physiological Effects

Once the prodrug is taken up by the target cells, the active drug is released. The active drug, docetaxel, is a potent anti-cancer agent that works by inhibiting the growth of cancer cells. It works by disrupting the microtubules that are responsible for cell division and preventing the formation of new cancer cells. In addition, docetaxel has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

H-Tz-H-Tz-PEG4-PFP4-PFP has several advantages for laboratory experiments. First, the prodrug is easy to synthesize and is relatively stable in solution. In addition, the prodrug is highly soluble in water, which makes it easy to work with in the laboratory. Finally, the prodrug is designed for targeted drug delivery, which makes it ideal for studying the pharmacokinetics and pharmacodynamics of docetaxel in vitro.

However, there are also some limitations. First, the prodrug is not as effective in vivo as it is in vitro. This is due to the fact that the prodrug is rapidly metabolized in the body, reducing its effectiveness. In addition, the prodrug is not as effective in targeting cancer cells as other drugs, such as monoclonal antibodies.

Zukünftige Richtungen

There are several potential future directions for H-Tz-H-Tz-PEG4-PFP4-PFP. First, the prodrug could be further optimized to increase its efficacy in vivo. This could be done by increasing the binding affinity of the drug moiety for cancer cells, or by increasing the stability of the prodrug in the body. In addition, the prodrug could be used in combination with other drugs to increase its effectiveness. Finally, the prodrug could be used to deliver other drugs, such as monoclonal antibodies, to cancer cells.

Synthesemethoden

H-Tz-H-Tz-PEG4-PFP4-PFP is synthesized by a process known as ring-opening metathesis polymerization (ROMP). In this process, a catalyst is used to open the rings of a monomer, forming a long chain of monomers. The H-Tz-PEG4-PFP chain is then attached to the drug moiety, which is composed of two peptides, Tz and PFP. The Tz peptide is a hydrophilic molecule that acts as a carrier for the drug, while the PFP peptide is a lipophilic molecule that increases the solubility of the drug in the body.

Eigenschaften

IUPAC Name |

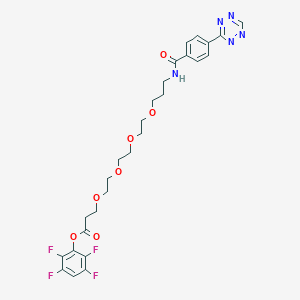

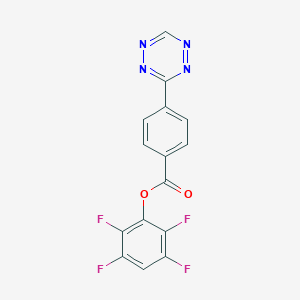

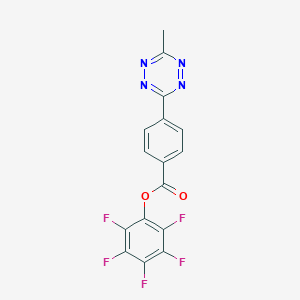

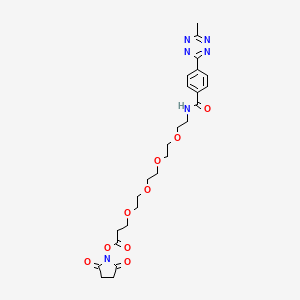

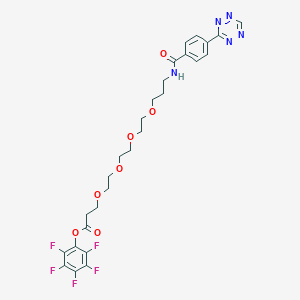

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[[4-(1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F5N5O7/c28-20-21(29)23(31)25(24(32)22(20)30)44-19(38)6-9-41-11-13-43-15-14-42-12-10-40-8-1-7-33-27(39)18-4-2-17(3-5-18)26-36-34-16-35-37-26/h2-5,16H,1,6-15H2,(H,33,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIRMXIZHVPFFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CN=N2)C(=O)NCCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F5N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Tz-PEG4-PFP | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)